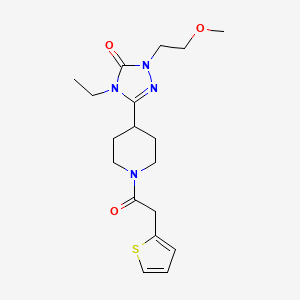

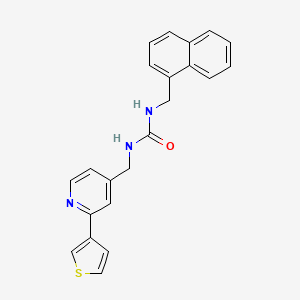

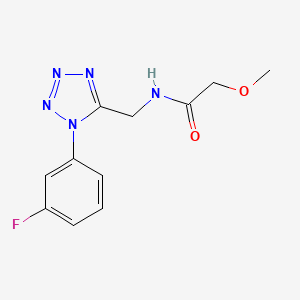

![molecular formula C8H14O4S B2644861 2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide CAS No. 2287333-84-8](/img/structure/B2644861.png)

2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide” seems to be a type of spiro compound, which is a class of organic compounds that have two or more rings that share a single atom . Spiro compounds are known for their unique chemical and physical properties, and they are used in a variety of applications, including pharmaceuticals and materials science .

Aplicaciones Científicas De Investigación

Synthesis Processes

1,7-dioxaspiro[5.5]undecanes and 1-oxa-7-thiaspiro[5.5]undecanes have been synthesized from exo-glycal reacting with aryl alcohols or thiophenols in the presence of Lewis acid BF3·OEt2. This process involves tandem Ferrier rearrangement, glycosylation, and Friedel–Crafts alkylation, yielding products in good to excellent yields (Lin et al., 2010). Similarly, 1,7-Dithia and 1-oxa-7-thiaspiro[5.5]undecanes, along with related systems, were prepared through acid cyclization from appropriate ketone dithiol or hydroxy ketone thiol precursors, with configurations and conformations determined by 13C NMR analysis and equilibration studies (Deslongchamps et al., 1981).

Crystal and Molecular Structure

The crystal structure and thermodynamic properties of a 1,5-dioxaspiro[5.5] derivative, namely 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl) -2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate (DBH), were studied, revealing its triclinic nature and confirming its molecular structure through quantum chemical computations. The thermodynamic properties were also assessed to understand the nature of DBH (Zeng et al., 2021). The structures of compounds such as 3,4-epoxy-1,7-dioxaspiro[5.5]undecan-5-ol and others were determined by X-ray crystallography, highlighting their conformational and structural aspects (Brimble et al., 1997).

Spectroscopic Analysis and Structural Insights

Conformational analysis of 1-oxaspiro[5.5]undecanes via 13C nuclear magnetic resonance spectroscopy revealed the existence of major and minor conformers at room temperature and the significance of endo and exo anomeric effects in acetal function (Deslongchamps & Pothier, 1990). Syntheses and crystal structures of 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives were reported, with structural characterization performed via X-ray single-crystal diffraction, IR, and UV–Vis, highlighting the existence of intermolecular interactions in their structure (Zeng et al., 2013).

Mecanismo De Acción

Propiedades

IUPAC Name |

2,4-dioxa-3λ6-thiaspiro[5.5]undecane 3,3-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c9-13(10)11-6-8(7-12-13)4-2-1-3-5-8/h1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNASVTVJTGHKIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)COS(=O)(=O)OC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

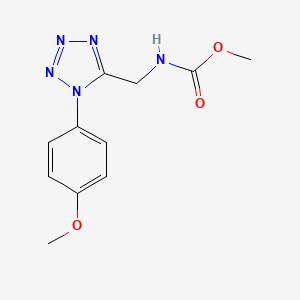

![8-Bromodibenzo[b,d]furan-2-carbonitrile](/img/structure/B2644790.png)

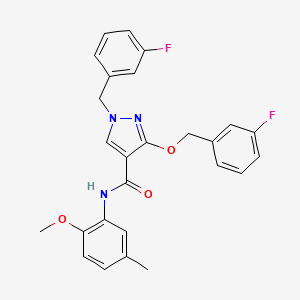

![N-[4-(2-Amino-2-oxoethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2644791.png)

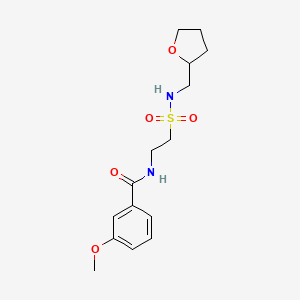

![8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2644797.png)

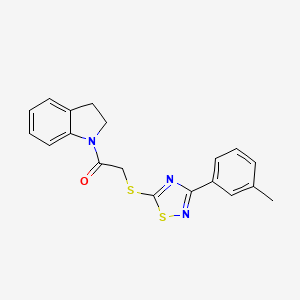

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2644798.png)